molecular formula C5H5N5O5 B7784141 1-(3,5-DINITRO-1H-1,2,4-TRIAZOL-1-YL)ACETONE

1-(3,5-DINITRO-1H-1,2,4-TRIAZOL-1-YL)ACETONE

Cat. No.: B7784141
M. Wt: 215.12 g/mol
InChI Key: GIXLKJRGNJIETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)propan-2-one is a compound that belongs to the class of energetic materials. These materials are known for their high energy content and are often used in applications requiring rapid energy release, such as explosives and propellants. The compound features a triazole ring substituted with nitro groups, which contribute to its energetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DINITRO-1H-1,2,4-TRIAZOL-1-YL)ACETONE typically involves the nitration of a triazole precursor. The process can be carried out using a variety of nitrating agents, such as nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of automated systems for temperature and concentration control can help in scaling up the production while maintaining safety standards. The final product is usually purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-DINITRO-1H-1,2,4-TRIAZOL-1-YL)ACETONE involves the rapid release of energy upon decomposition. The nitro groups in the compound undergo a redox reaction, leading to the formation of nitrogen gas and other by-products. This rapid decomposition releases a significant amount of energy, making it useful in applications requiring explosive force .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)propan-2-one is unique due to its specific molecular structure, which provides a balance between stability and high energy content. This makes it particularly suitable for applications where controlled energy release is crucial .

Properties

IUPAC Name

1-(3,5-dinitro-1,2,4-triazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O5/c1-3(11)2-8-5(10(14)15)6-4(7-8)9(12)13/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXLKJRGNJIETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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